molecular formula C5H12ClNO B1344730 Pyrrolidin-3-ylmethanol hydrochloride CAS No. 644971-22-2

Pyrrolidin-3-ylmethanol hydrochloride

Cat. No.: B1344730
CAS No.: 644971-22-2
M. Wt: 137.61 g/mol
InChI Key: RPSPXNVYBCMWAR-UHFFFAOYSA-N
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Description

Pyrrolidin-3-ylmethanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidin-3-ylmethanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyrrolidin-3-ylmethanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of hydrochloric acid (HCl). The reaction typically occurs under mild conditions, resulting in the formation of pyrrolidin-3-ylmethanol, which is then converted to its hydrochloride salt by treatment with HCl .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of pyrrolidin-3-ylmethanone. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting pyrrolidin-3-ylmethanol is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-3-ylmethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrrolidin-3-ylmethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-3-ylmethanol hydrochloride is unique due to the presence of a hydroxyl group at the third position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

pyrrolidin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSPXNVYBCMWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630357
Record name (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644971-22-2
Record name (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrrolidin-3-yl)methanol hydrochloride
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